molecular formula C20H24F2N2O2 B2659654 1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2411257-93-5

1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2659654
CAS No.: 2411257-93-5
M. Wt: 362.421
InChI Key: MKXOOINGEIJSDR-UHFFFAOYSA-N
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Description

1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperidine core with difluorophenyl and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The difluorophenyl group enhances its binding affinity and selectivity towards these targets . The piperidine core plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with the target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both the difluorophenyl and carbonyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[4-[3-(3,4-difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2/c1-2-19(25)23-10-7-14(8-11-23)20(26)24-9-3-4-16(13-24)15-5-6-17(21)18(22)12-15/h2,5-6,12,14,16H,1,3-4,7-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXOOINGEIJSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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